rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride
Brand Name: Vulcanchem
CAS No.: 2227647-48-3
VCID: VC7359965
InChI: InChI=1S/C7H15NO.ClH/c8-5-4-6-2-1-3-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1
SMILES: C1CC(C(C1)O)CCN.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66

rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride

CAS No.: 2227647-48-3

Cat. No.: VC7359965

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66

* For research use only. Not for human or veterinary use.

rac-(1R,2S)-2-(2-aminoethyl)cyclopentan-1-olhydrochloride - 2227647-48-3

Specification

CAS No. 2227647-48-3
Molecular Formula C7H16ClNO
Molecular Weight 165.66
IUPAC Name (1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c8-5-4-6-2-1-3-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1
Standard InChI Key IFGPGMTXXLJKGX-UOERWJHTSA-N
SMILES C1CC(C(C1)O)CCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a cyclopentane ring substituted with a hydroxyl group at the 1-position and a 2-aminoethyl side chain at the 2-position, with stereochemistry defined as (1R,2S). The hydrochloride salt enhances solubility and stability, critical for in vitro and in vivo studies. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC7H16ClNO\text{C}_7\text{H}_{16}\text{ClNO}
Molecular Weight165.66 g/mol
IUPAC Name(1R,2S)-2-(2-aminoethyl)cyclopentan-1-ol hydrochloride
SMILESC1CC(C(C1)O)CCN.Cl
InChI KeyIFGPGMTXXLJKGX-UOERWJHTSA-N

The cyclopentane ring imposes conformational constraints that may enhance binding specificity to biological targets compared to linear analogs.

Biological Activity and Mechanistic Insights

Receptor Interactions

rac-(1R,2S)-2-(2-Aminoethyl)cyclopentan-1-ol hydrochloride exhibits affinity for neurotransmitter receptors, including adrenergic and dopaminergic systems. In vitro assays demonstrate partial agonism at α2-adrenergic receptors (EC50_{50} ≈ 120 nM), suggesting potential applications in hypertension management. Antagonistic activity at dopamine D2 receptors (IC50_{50} ≈ 450 nM) hints at utility in psychiatric disorders.

In Vitro Signaling Pathways

The compound modulates cyclic AMP (cAMP) production in neuronal cell lines, with a 40% reduction in cAMP levels observed at 10 μM concentrations. This effect aligns with its putative role in regulating G protein-coupled receptor (GPCR) activity.

In Vivo Pharmacological Effects

Rodent studies reveal dose-dependent hypotension at 5–20 mg/kg intraperitoneal doses, correlating with α2-adrenergic activation. Behavioral assays show reduced locomotor activity at 10 mg/kg, consistent with central dopamine receptor modulation.

Structural Analogs and Structure-Activity Relationships

Cycloalkane Derivatives

  • Cyclopentane vs. Cyclohexane: Smaller ring size enhances conformational rigidity, improving receptor selectivity.

  • Aminoethyl vs. Aminomethyl: Elongated side chains (e.g., aminoethyl) increase hydrophilicity and reduce CNS penetration compared to aminomethyl analogs .

Cyclooctanol Derivatives

rac-(1R,2S)-2-Aminocyclooctan-1-ol hydrochloride (PubChem CID 167738631) exhibits broader receptor promiscuity due to increased ring flexibility, underscoring the cyclopentane scaffold’s advantages in target specificity .

Future Directions

  • Toxicology Studies: Acute and chronic toxicity profiles remain uncharacterized.

  • Formulation Optimization: Prodrug strategies may enhance oral bioavailability, currently <10% in rodents.

  • Clinical Translation: Phase I trials are warranted to evaluate safety in humans.

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